molecular formula C8H10N2O B1420597 3-Ethanehydrazonoylphenol CAS No. 5757-78-8

3-Ethanehydrazonoylphenol

Cat. No.: B1420597
CAS No.: 5757-78-8
M. Wt: 150.18 g/mol
InChI Key: USMISKWPNHPNQE-UXBLZVDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethanehydrazonoylphenol typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . One common method is the reaction of 3-hydroxybenzaldehyde with ethanone hydrazone under controlled conditions. The reaction can be carried out in solution-based synthesis, mechanosynthesis, or solid-state melt reactions .

Industrial Production Methods: Industrial production of this compound often employs solution-based synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethanehydrazonoylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phenols, hydrazones, and other derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 3-Ethanehydrazonoylphenol is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

3-ethanehydrazonoylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(10-9)7-3-2-4-8(11)5-7/h2-5,11H,9H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMISKWPNHPNQE-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N)/C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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